1-[(4-Bromophenyl)methyl]-1H-indol-5-amine
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Overview
Description
1-[(4-Bromophenyl)methyl]-1H-indol-5-amine is a chemical compound that belongs to the class of indole derivatives. Indoles are heterocyclic compounds characterized by a fused benzene and pyrrole ring. This compound features a bromophenyl group attached to the indole ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(4-Bromophenyl)methyl]-1H-indol-5-amine can be synthesized through several synthetic routes. One common method involves the reaction of 4-bromobenzaldehyde with indole-5-amine under reductive conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride, and the reaction is carried out in a suitable solvent like methanol or ethanol.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of solvent, temperature, and pressure conditions are optimized to maximize yield and purity. Purification steps such as recrystallization or column chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Bromophenyl)methyl]-1H-indol-5-amine can undergo various chemical reactions, including:
Oxidation: The indole nitrogen can be oxidized to form indole-5-one derivatives.
Reduction: The bromophenyl group can be reduced to form 1-[(4-bromophenyl)methyl]-1H-indol-5-ol.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base like potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Indole-5-one derivatives.
Reduction: 1-[(4-bromophenyl)methyl]-1H-indol-5-ol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(4-Bromophenyl)methyl]-1H-indol-5-amine has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, such as in the development of antiviral, anticancer, and anti-inflammatory agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-[(4-Bromophenyl)methyl]-1H-indol-5-amine exerts its effects depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary widely, but often include interactions with proteins, enzymes, or receptors.
Comparison with Similar Compounds
1-[(4-Bromophenyl)methyl]-1H-indol-5-amine is similar to other indole derivatives, such as indole-3-acetic acid and tryptophan. its unique structural features, such as the presence of the bromophenyl group, distinguish it from these compounds. Other similar compounds include:
Indole-3-carbinol: Used in cancer research.
5-Hydroxyindoleacetic acid (5-HIAA): A metabolite of serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID).
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Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]indol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2/c16-13-3-1-11(2-4-13)10-18-8-7-12-9-14(17)5-6-15(12)18/h1-9H,10,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLWFTGCMZJHMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CC3=C2C=CC(=C3)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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